molecular formula C13H10N4O B2875353 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one CAS No. 626224-23-5

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one

Cat. No.: B2875353
CAS No.: 626224-23-5
M. Wt: 238.25
InChI Key: CFVNUQMTZNOTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring fused to a triazine ring, which imparts distinct chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

It has been suggested that it may be involved in reactions mediated by nitrogen .

Molecular Mechanism

The molecular mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one typically involves the reaction of isatoic anhydride with pyridin-3-ylmethanamine in water at room temperature . This method is straightforward and yields the desired product efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNUQMTZNOTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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